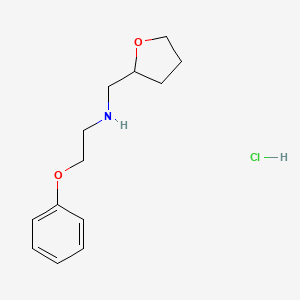(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
CAS No.: 1048640-43-2
Cat. No.: VC8042698
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1048640-43-2 |
|---|---|
| Molecular Formula | C13H20ClNO2 |
| Molecular Weight | 257.75 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-2-phenoxyethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13;/h1-3,5-6,13-14H,4,7-11H2;1H |
| Standard InChI Key | ABRCINAFYZCFLJ-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNCCOC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CC(OC1)CNCCOC2=CC=CC=C2.Cl |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is formally named N-(oxolan-2-ylmethyl)-2-phenoxyethanamine hydrochloride according to IUPAC rules . Its systematic name reflects the tetrahydrofuran (oxolane) ring, the phenoxyethyl chain, and the protonated amine group. Common synonyms include:
| Synonym | Source |
|---|---|
| (2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | PubChem |
| N-(2-Phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)amine hydrochloride | ChemBK |
| MFCD03930936 | PubChem |
Molecular and Structural Data
The compound’s SMILES notation is C1CC(OC1)CNCCOC2=CC=CC=C2.Cl, representing the tetrahydrofuran ring, phenoxy group, and hydrochloride moiety . Key structural parameters include:
The presence of a stereocenter at the tetrahydrofuran ring (undefined configuration) introduces potential stereoisomerism, though specific data on enantiomeric forms are unavailable .
Physicochemical Properties
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₀ClNO₂ |
| Molecular weight | 257.75 g/mol |
| Exact mass | 257.1182566 Da |
These values were computed using PubChem’s algorithms and validated experimentally .
Synthetic Pathways and Industrial Production
Proposed Synthesis Route
Though detailed synthetic protocols are proprietary, a plausible route involves:
-
Alkylation of tetrahydrofurfuryl amine with 2-phenoxyethyl bromide.
-
Salt formation via treatment with hydrochloric acid.
Key reaction parameters would include:
-
Temperature: 60–80°C (to facilitate nucleophilic substitution).
-
Solvent: Polar aprotic (e.g., acetonitrile or DMF).
-
Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide).
Applications and Research Utility
Pharmaceutical Intermediates
The compound’s amine and ether functionalities make it a candidate for:
-
Neurological agents: Structural analogs of histamine H₃ receptor antagonists .
-
Antidepressants: Similar to tricyclic antidepressants with tetrahydrofuran motifs.
Material Science
Potential applications include:
-
Ionic liquids: As a cationic component paired with bulky anions.
-
Polymer crosslinkers: Utilizing the amine group for epoxy resin hardening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume